

The Biological Activity of TP-238 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B15570404

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Introduction

TP-238 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1][2][3] As a dual probe, it serves as a critical tool for investigating the roles of these proteins in chromatin biology and disease, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of **TP-238 hydrochloride**, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

TP-238 hydrochloride functions as a chemical probe for the bromodomains of CECR2 and BPTF.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[4] By competitively binding to the acetyl-lysine binding pocket of CECR2 and BPTF bromodomains, **TP-238 hydrochloride** prevents their recruitment to chromatin.[3][5] This inhibition disrupts the normal function of the chromatin remodeling complexes of which they are a part, leading to alterations in gene expression.

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin accessibility and the regulation of genes, including the proto-oncogene c-MYC.[2][6] Inhibition of the BPTF bromodomain has been shown to decrease the expression of c-MYC regulated genes and can lead to G1 cell cycle arrest.[1]

CECR2 has been identified as a driver of breast cancer metastasis.[7][8][9] It forms a complex with RELA, a subunit of the NF-κB transcription factor, to enhance chromatin accessibility and activate the expression of genes involved in epithelial-mesenchymal transition (EMT) and immune suppression, such as CSF1 and CXCL1.[8][9] Inhibition of the CECR2 bromodomain can impede these processes.[7]

Biochemical Activity

The inhibitory activity of **TP-238 hydrochloride** has been quantified through various biochemical assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of **TP-238 Hydrochloride**

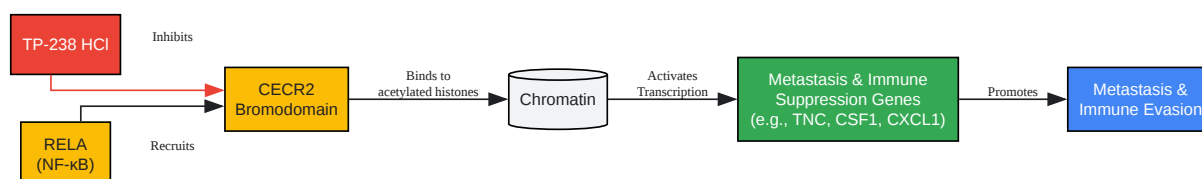
Target	Assay Type	Value	Reference(s)
CECR2	AlphaScreen	IC50: 30 nM	[1][2]
BPTF	AlphaScreen	IC50: 350 nM	[1][2]
CECR2	Isothermal Titration Calorimetry (ITC)	Kd: 10 nM	[1][6]
BPTF	Isothermal Titration Calorimetry (ITC)	Kd: 120 nM	[1][6][10]
BRD9	-	pIC50: 5.9	[1][2]

Table 2: Cellular Target Engagement of **TP-238 Hydrochloride**

Target	Cell Line	Assay Type	Value	Reference(s)
CECR2	HEK293T	NanoBRET	EC50: 0.62 μM	[7][8]

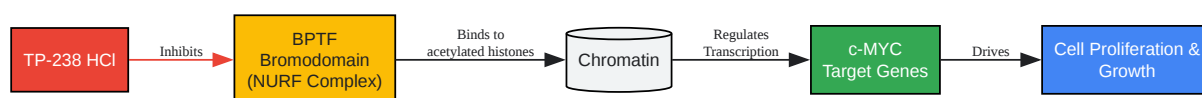
Signaling Pathways

The inhibition of CECR2 and BPTF by **TP-238 hydrochloride** impacts distinct downstream signaling pathways implicated in cancer progression.



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Caption: Inhibition of CECR2 by **TP-238 hydrochloride** blocks NF-κB mediated gene expression.



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Caption: **TP-238 hydrochloride** inhibits BPTF, leading to dysregulation of c-MYC signaling.

Experimental Protocols

Detailed methodologies for key experiments involving **TP-238 hydrochloride** are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.
 - Recombinant His-tagged CECR2 or BPTF bromodomain is diluted in the assay buffer.
 - Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16ac) is diluted in the assay buffer.[\[10\]](#)
 - **TP-238 hydrochloride** is serially diluted in DMSO and then further diluted in the assay buffer.
 - Nickel chelate (Ni-NTA) acceptor beads and streptavidin donor beads are diluted in the assay buffer in the dark.
- Assay Procedure:
 - In a 384-well plate, add the bromodomain protein, the biotinylated histone peptide, and the **TP-238 hydrochloride** dilution (or DMSO as a vehicle control).
 - Incubate at room temperature for 30 minutes.
 - Add the Ni-NTA acceptor beads and incubate for 60 minutes at room temperature in the dark.
 - Add the streptavidin donor beads and incubate for 30-60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable plate reader.
 - The IC₅₀ values are calculated from the dose-response curves.

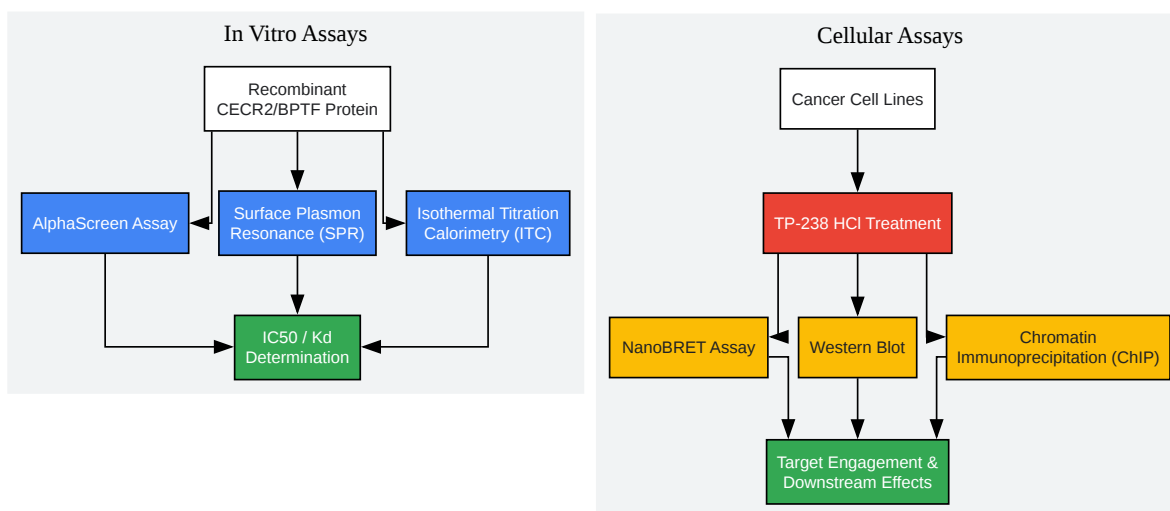
Western Blotting

This technique can be used to assess the downstream effects of **TP-238 hydrochloride** on protein expression.

Protocol:

- Cell Culture and Treatment:
 - Seed cells (e.g., HEK293T) in a 6-well plate and allow them to adhere overnight.[\[6\]](#)
 - Treat the cells with varying concentrations of **TP-238 hydrochloride** (e.g., 0.1-10 μ M) or DMSO for a specified duration (e.g., 6-24 hours).[\[6\]](#)[\[11\]](#)
- Protein Extraction:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
- Membrane Transfer and Immunoblotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against a protein of interest (e.g., c-MYC, p-ERK, or CECR2) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:

- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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Caption: A general workflow for characterizing the biological activity of **TP-238 hydrochloride**.

Conclusion

TP-238 hydrochloride is a valuable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its high potency and selectivity make it a suitable tool for in vitro and cellular studies aimed at understanding the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these bromodomains.

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